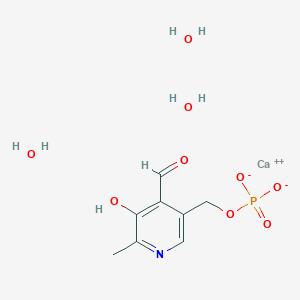

Pyridoxal calcium phosphate trihydrate

Description

Pyridoxal calcium phosphate trihydrate is a coordination complex comprising pyridoxal 5'-phosphate (PLP), calcium ions, and phosphate groups in a trihydrated structure. It serves as a coenzyme in enzymatic reactions, particularly those involving amino acid metabolism, such as transamination and dehydrochlorination . The calcium component stabilizes the complex, enhancing its interaction with enzymes like branched-chain amino acid aminotransferases and dechlorinating enzymes . Its trihydrate form improves aqueous solubility, making it suitable for biochemical assays and cellular studies . Notably, it plays a role in modulating receptor systems, such as the 1,25-dihydroxyvitamin D3 receptor, where it demonstrates efficacy comparable to hypertonic KCl in chromatin dissociation .

Properties

Molecular Formula |

C8H14CaNO9P |

|---|---|

Molecular Weight |

339.25 g/mol |

IUPAC Name |

calcium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate;trihydrate |

InChI |

InChI=1S/C8H10NO6P.Ca.3H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;;;;/h2-3,11H,4H2,1H3,(H2,12,13,14);;3*1H2/q;+2;;;/p-2 |

InChI Key |

NBNPMJXEMGRWNF-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-].O.O.O.[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridoxal 5'-Phosphate (PLP)

- Structure and Function: PLP lacks calcium and phosphate trihydrate but retains the aldehyde group critical for Schiff base formation with amino acids. Its absorption spectrum shows increased intensity compared to pyridoxal, without a wavelength shift .

- Enzymatic Role : PLP is indispensable in transamination, decarboxylation, and racemization reactions. Enzymes like D-serine dehydratase and L-glutamate decarboxylase rely on rigid PLP binding for activity . Removal of PLP deactivates enzymes such as glycogen phosphorylase .

Pyridoxamine Phosphate

- Function: Acts as a transamination catalyst, transferring amino groups in reversible reactions. Unlike PLP, pyridoxamine phosphate is less effective in receptor dissociation and shows higher inhibition of advanced glycation end products (AGEs) at ≥3 mM concentrations .

- Structural Differences : Lacks the aldehyde group, reducing its ability to form Schiff bases with substrates .

Calcium Pyrophosphate

Metal-Bound PLP Complexes

- Copper-PLP Interactions: Nonenzymatic transamination requires Cu(II) ions to stabilize the Schiff base intermediate, a mechanism absent in calcium-bound PLP systems .

- Enzyme Stabilization : Calcium in pyridoxal calcium phosphate trihydrate enhances enzyme stability under physiological conditions, as seen in dehydrochlorination reactions .

Data Tables

Table 1: Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.